2-chloro-N-(4-methylphenyl)-3-phenylacrylamide

Description

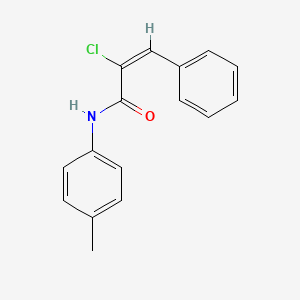

2-Chloro-N-(4-methylphenyl)-3-phenylacrylamide is a substituted acrylamide derivative characterized by a central α,β-unsaturated carbonyl system. The molecule features:

- A chlorine atom at the β-position of the acrylamide backbone.

- A 4-methylphenyl (p-tolyl) group as the amide nitrogen substituent.

- A phenyl group at the α-position.

This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The chlorine atom enhances electrophilicity, while the methyl group on the aromatic ring influences lipophilicity and metabolic stability .

Properties

IUPAC Name |

(E)-2-chloro-N-(4-methylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c1-12-7-9-14(10-8-12)18-16(19)15(17)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKMURUPAIWMIW-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17415997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)-3-phenylacrylamide typically involves the reaction of 4-methylphenylamine with 2-chloro-3-phenylacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylphenyl)-3-phenylacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-N-(4-methylphenyl)-3-phenylacrylamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Acrylamide Backbone

(a) N-(4-Chlorophenyl)-3-phenylacrylamide

- Difference : Replaces the 4-methylphenyl group with a 4-chlorophenyl moiety.

- Impact : The electron-withdrawing chlorine on the phenyl ring increases polarity and may alter binding affinity in biological targets compared to the methyl group .

(b) (2E)-2-Cyano-N-(4-methylphenyl)-3-phenylacrylamide

- Difference: Substitutes the β-chlorine with a cyano (-CN) group.

- This modification could improve inhibitory activity against enzymes like kinases .

(c) 3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide

Substituent Variations on the Amide Nitrogen

(a) 3-Chloro-N-(4-methoxyphenyl)propanamide

- Difference : Uses a propanamide backbone (saturated) instead of an acrylamide (α,β-unsaturated).

- Impact : Loss of conjugation reduces electrophilicity, diminishing reactivity in nucleophilic addition reactions. The methoxy group increases electron density on the aromatic ring, altering solubility and metabolic pathways .

(b) N-(3-Methoxyphenyl)-4-chlorocinnamide

- Difference : Features a cinnamide (styryl-acrylamide) structure with a 4-chlorophenyl group.

- Impact : The extended conjugation may improve UV absorption properties, making it suitable for photochemical applications. The 3-methoxy group enhances solubility in polar solvents .

Lipophilicity and Solubility

- 2-Chloro-N-(4-methylphenyl)-3-phenylacrylamide : Moderate lipophilicity (log P ~3.5) due to the methyl group’s hydrophobic contribution.

- N-(4-Chlorophenyl)-3-phenylacrylamide : Higher log P (~4.0) owing to the additional chlorine atom .

- 3-Chloro-N-(4-methoxyphenyl)propanamide : Lower log P (~2.8) due to the methoxy group’s polarity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(4-methylphenyl)-3-phenylacrylamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted acryloyl chlorides and 4-methylaniline derivatives. Optimization involves adjusting reaction parameters such as temperature (e.g., 0–25°C for controlled acylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Catalytic additives like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency . Purification via column chromatography using gradients of ethyl acetate/hexane ensures high purity (>95%), as validated by LC-MS and ¹H/¹³C NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer : ¹H NMR is critical for confirming the acrylamide backbone (δ 6.5–7.5 ppm for aromatic protons, δ 6.2–6.8 ppm for α,β-unsaturated protons) and the chloro substituent (integration ratios). LC-MS with ESI ionization confirms molecular weight (e.g., [M+H]+ at m/z 296.1). Discrepancies in melting points or spectral peaks may arise from polymorphic forms or residual solvents, which can be resolved via recrystallization (e.g., using ethanol/water mixtures) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in acrylamide formation. For example, frontier molecular orbital (FMO) analysis identifies reactive sites for electrophilic substitution. Coupling computational results with high-throughput screening (e.g., 96-well plate assays) accelerates the discovery of derivatives with improved binding affinities to target proteins .

Q. What experimental strategies are employed to resolve contradictions in structure-activity relationship (SAR) studies for acrylamide derivatives?

- Methodological Answer : Discrepancies in SAR data (e.g., variable IC₅₀ values against kinase targets) are addressed through systematic modifications:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances electrophilicity and target engagement .

- Stereochemical Control : Chiral HPLC separates enantiomers to assess stereospecific bioactivity .

- Crystallography : Single-crystal X-ray diffraction (resolution ≤ 0.8 Å) resolves conformational ambiguities in the acrylamide backbone .

Q. How do solvent polarity and reaction kinetics influence the stereochemical outcome of acrylamide-forming reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring E-isomer formation due to reduced steric hindrance. Kinetic studies (e.g., time-resolved ¹H NMR) monitor isomer ratios, revealing that higher temperatures (≥60°C) promote thermodynamic control (Z/E equilibration). Transition-state modeling (IRC analysis) validates these observations .

Data-Driven Research Questions

Q. What statistical design-of-experiment (DoE) approaches are suitable for optimizing multi-step syntheses of this compound?

- Methodological Answer : Factorial designs (e.g., 2³ full factorial) identify critical factors (e.g., catalyst loading, reaction time, solvent volume). Response surface methodology (RSM) models nonlinear relationships between variables, enabling prediction of optimal conditions (e.g., 15 mol% catalyst, 12-hour reaction time in THF). ANOVA validates model significance (p < 0.05) .

Q. How can machine learning (ML) models predict the solubility and stability of this compound in biological matrices?

- Methodological Answer : ML algorithms (e.g., random forest, gradient boosting) trained on datasets of logP, pKa, and Hansen solubility parameters predict solubility in PBS or DMSO. Stability under physiological pH (4–8) is assessed via accelerated degradation studies (40°C/75% RH), with data fed into ML platforms like ACD/Labs or Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.